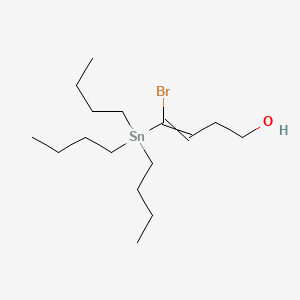

4-Bromo-4-(tributylstannyl)but-3-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールは、分子式C16H33BrOSnを持つ有機スズ化合物です。この化合物は、特に炭素-炭素結合の形成における有機合成での使用で注目されています。臭素とトリブチルスタンニル基の両方が存在することで、さまざまな化学反応において汎用性の高い中間体となっています。

2. 製法

合成経路と反応条件

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールの合成は、通常、アゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下、4-ブロモ-1-ブテンとトリブチルスズヒドリドの反応によって行われます。反応は、通常窒素などの不活性雰囲気下で行われ、酸化を防ぎます。反応はラジカル機構を介して進行し、トリブチルスズラジカルが4-ブロモ-1-ブテンの二重結合に付加した後、水素引き抜きが行われて目的物が得られます。

工業的製造方法

この化合物の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されています。連続フロー反応器と自動システムの使用は、一貫した反応条件を維持し、効率的に生産を拡大するのに役立ちます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-bromo-1-butene, followed by hydrogen abstraction to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

化学反応の分析

反応の種類

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールは、さまざまな化学反応を起こします。これには以下が含まれます。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤によって置換され得ます。

酸化反応: 水酸基は、ピリジニウムクロロクロメート(PCC)などの酸化剤を使用してカルボニル基に酸化され得ます。

カップリング反応: トリブチルスタンニル基は、アリールまたはビニルハライドとのスチールカップリング反応に関与して、新しい炭素-炭素結合を形成することができます。

一般的な試薬と条件

置換: 極性非プロトン性溶媒中のアジ化ナトリウムまたはチオラートカリウムなどの求核剤。

酸化: ジクロロメタン中のPCCまたはデス-マーチンペルヨージナン。

カップリング: 炭酸セシウムなどの塩基の存在下のパラジウム触媒。

主な生成物

置換: アジド、チオール、またはエーテルの形成。

酸化: アルデヒドまたはケトンの形成。

カップリング: ビアリールまたはビニル-アリール化合物の形成。

4. 科学研究への応用

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールは、その汎用性から科学研究で広く使用されています。

化学: 天然物や医薬品を含む複雑な有機分子の合成における中間体として使用されます。

生物学: 生物学的経路と機構を研究するための生体分子の修飾に使用されます。

医学: 新しい薬物や治療薬の開発に使用されます。

産業: ポリマーや電子部品を含む先端材料の製造に適用されます。

科学的研究の応用

4-Bromo-4-(tributylstannyl)but-3-en-1-ol is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials, including polymers and electronic components.

作用機序

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールの作用機序は、ラジカルおよび求核置換反応に関与する能力に関与しています。臭素原子は求核剤によって容易に置換され、トリブチルスタンニル基はラジカルを安定化させて、さまざまなカップリング反応を促進することができます。これらの特性は、合成有機化学における貴重なツールとなっています。

類似化合物との比較

類似化合物

- 4-ブロモ-4-(トリメチルスタンニル)ブト-3-エン-1-オール

- 4-ブロモ-4-(トリフェニルスタンニル)ブト-3-エン-1-オール

- 4-クロロ-4-(トリブチルスタンニル)ブト-3-エン-1-オール

独自性

4-ブロモ-4-(トリブチルスタンニル)ブト-3-エン-1-オールは、臭素とトリブチルスタンニル基の組み合わせにより、独特の反応性を示すため、ユニークです。トリブチルスタンニル基は、トリメチルスタンニルまたはトリフェニルスタンニル類似体と比較して、より優れた溶解性と安定性を提供するため、さまざまな合成用途に適しています。

この化合物の汎用性と独特の特性は、学術研究と産業応用の両方において貴重な資産となっています。

特性

CAS番号 |

616242-59-2 |

|---|---|

分子式 |

C16H33BrOSn |

分子量 |

440.0 g/mol |

IUPAC名 |

4-bromo-4-tributylstannylbut-3-en-1-ol |

InChI |

InChI=1S/C4H6BrO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |

InChIキー |

QOENQOCVMZOXGY-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C(=CCCO)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)

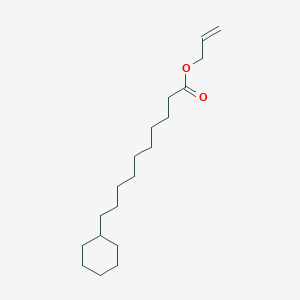

![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

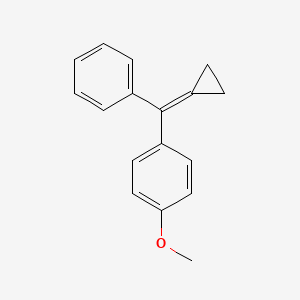

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)

propanedinitrile](/img/structure/B12592176.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

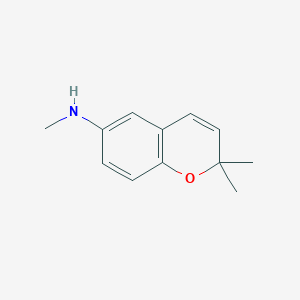

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)